myristoyl-CoA(4-)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Myristoyl-CoA can be synthesized through the catalytic conversion of myristic acid and coenzyme A. The reaction involves the activation of myristic acid with ATP to form myristoyl-AMP, which then reacts with coenzyme A to produce myristoyl-CoA(4-) . The reaction conditions typically require the presence of acyl-CoA synthetase and magnesium ions as cofactors .
Industrial Production Methods: Industrial production of myristoyl-CoA(4-) involves similar biochemical pathways but on a larger scale. The process includes the use of ion-exchange column chromatography, differential solubilization, and adsorption techniques to purify the product . These methods ensure the efficient production of myristoyl-CoA(4-) with high purity.
Chemical Reactions Analysis
Types of Reactions: Myristoyl-CoA primarily undergoes lipidation reactions, specifically N-myristoylation, where the myristoyl group is transferred to the N-terminal glycine residue of proteins . This reaction is catalyzed by N-myristoyltransferase .
Common Reagents and Conditions: The common reagents used in these reactions include myristic acid, coenzyme A, ATP, and acyl-CoA synthetase . The reaction conditions often involve physiological pH and temperature, along with the presence of magnesium ions .
Major Products: The major product of the N-myristoylation reaction is the myristoylated protein, which plays a significant role in various cellular processes .
Scientific Research Applications
Myristoyl-CoA has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, myristoyl-CoA(4-) is used as a substrate in enzymatic studies to understand the mechanisms of protein lipidation .
Biology: In biological research, myristoyl-CoA(4-) is crucial for studying protein-protein interactions, signal transduction pathways, and cellular localization of proteins .
Medicine: In medicine, myristoyl-CoA(4-) is investigated for its role in various diseases, including infectious diseases, parasitic diseases, and cancers . It is also used in the development of N-myristoyltransferase inhibitors as potential therapeutic agents .
Industry: In the industrial sector, myristoyl-CoA(4-) is used in the production of myristoylated proteins, which have applications in biotechnology and pharmaceuticals .
Mechanism of Action
Myristoyl-CoA exerts its effects through the process of N-myristoylation, where the myristoyl group is transferred to the N-terminal glycine residue of target proteins . This modification enhances the hydrophobicity of the protein, facilitating its association with cellular membranes . The molecular targets of myristoyl-CoA(4-) include various signaling proteins, enzymes, and structural proteins involved in cellular processes .
Comparison with Similar Compounds
- Palmitoyl-CoA
- Stearoyl-CoA
- Oleoyl-CoA
Comparison: Myristoyl-CoA is unique due to its specific role in N-myristoylation, a modification that is essential for the proper functioning of many eukaryotic and viral proteins . While palmitoyl-CoA and stearoyl-CoA also participate in lipidation reactions, they are primarily involved in S-palmitoylation and other acylation processes . Myristoyl-CoA’s specificity for N-myristoylation makes it a critical compound in the study of protein lipidation and its implications in health and disease .
Properties
Molecular Formula |
C35H58N7O17P3S-4 |
---|---|
Molecular Weight |
973.9 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetradecanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C35H62N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/p-4/t24-,28-,29-,30+,34-/m1/s1 |
InChI Key |
DUAFKXOFBZQTQE-QSGBVPJFSA-J |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Synonyms |
coenzyme A, tetradecanoyl- myristoyl-CoA myristoyl-coenzyme A S-tetradecanoyl-coenzyme A tetradecanoyl-CoA |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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